molecular formula C13H10N4O3 B4946199 N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4946199
M. Wt: 270.24 g/mol
InChI Key: DYFVQEJIEXNEAE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a benzoxadiazole derivative characterized by a nitro group at position 7 of the benzoxadiazole core and a 4-methylphenyl substituent at position 3. Benzoxadiazoles are heterocyclic compounds notable for their electron-deficient aromatic system, which confers unique photophysical and electrochemical properties.

Properties

IUPAC Name

N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-2-4-9(5-3-8)14-10-6-7-11(17(18)19)13-12(10)15-20-16-13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFVQEJIEXNEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the following steps:

    Nitration of Benzoxadiazole: The starting material, benzoxadiazole, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 7-position.

    Amination: The nitro-substituted benzoxadiazole is then subjected to amination using an appropriate amine, such as 4-methylphenylamine, under suitable reaction conditions to form the desired product.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient formation of the target compound.

Chemical Reactions Analysis

N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has several scientific research applications, including:

    Fluorescent Probes: Benzoxadiazole derivatives are known for their fluorescent properties, making them useful as fluorescent probes in biological and chemical research.

    Biological Activity: This compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Chemical Sensors: Due to its unique chemical structure, it can be used in the development of chemical sensors for detecting various analytes.

    Medicinal Chemistry: The compound is explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group and the amine group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to the modulation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzoxadiazole Derivatives

Compound Name Substituents (Position) Dihedral Angle (°) Crystal System/Packing Features Reference
N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine 7-NO₂, 4-(4-methylphenyl) Not reported Likely influenced by weak C–H⋯N/π–π interactions (inferred)
(E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine 4-Cl, 4-methylphenyl (imidazole) ~56 Triclinic P-1; C–H⋯N/Cl and π–π stacking
N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine 4-NO₂, 5-(3-fluorophenyl) Not reported Orthorhombic (inferred from SMILES/InChI)
N-[(4-methoxyphenyl)methyl]-7-nitro-2,1,3-benzoxadiazol-4-amine 7-NO₂, 4-(4-methoxybenzyl) Not reported Not characterized; methoxy enhances electron density

Key Findings :

  • The 4-methylphenyl group in the target compound is structurally analogous to substituents in imidazole derivatives (e.g., ), where a dihedral angle of ~56° between aromatic planes suggests significant twisting, likely influencing π–π interactions and solubility .
  • Substitutions at position 4 (e.g., 4-methylphenyl vs. 4-methoxybenzyl in ) modulate electronic properties: the methoxy group donates electrons, while the methyl group offers steric bulk without significant electronic perturbation.

Electronic and Reactivity Profiles

Table 2: Electronic Effects of Substituents

Compound Substituent Effects Reactivity/Solubility Trends Reference
This compound 7-NO₂ (electron-withdrawing), 4-CH₃ (weakly electron-donating) High electrophilicity at NO₂ site; moderate lipophilicity
N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine 3-bromopropyl chain Increased hydrophobicity; potential for alkylation reactions
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine 4′-NO₂ (thiazole core) Enhanced stability via sulfonamide group
N-[2-(2-pyridinyldithio)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine Pyridinyldithioethyl group Disulfide bond enables redox-responsive behavior

Key Findings :

  • The nitro group at position 7 in the target compound creates an electron-deficient ring, favoring nucleophilic aromatic substitution (e.g., reactions with amines or thiols) .
  • Bulky substituents (e.g., 4-methylphenyl) reduce crystallinity compared to smaller groups like fluorine (e.g., 3-fluorophenyl in ), which may enhance solubility in polar solvents.

Key Findings :

  • Fluorescence quenching by the nitro group in the target compound contrasts with derivatives like FLTX1 (), where conjugation to bulky aryl groups restores emissive properties for imaging.

Biological Activity

N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a compound belonging to the class of benzoxadiazole derivatives. This article focuses on its biological activity, including its mechanisms of action, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a benzoxadiazole ring with a nitro group at the 7-position and an amine group at the 4-position, which is further substituted with a 4-methylphenyl group. This unique structure contributes to its biological activities.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC13H12N4O3
Molecular Weight256.26 g/mol
CAS Number[Not available in provided data]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro and amine groups are crucial for its biological effects. The compound has been shown to interact with enzymes and receptors, potentially modulating specific biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes through covalent interactions or competitive binding.
  • Fluorescent Properties : Its structure allows it to function as a fluorescent probe in biological assays, facilitating the study of cellular processes.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungal species.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models.

Applications in Research

This compound has several applications in scientific research:

  • Fluorescent Probes : Utilized for detecting specific biomolecules in live cells due to its fluorescence properties.
  • Chemical Sensors : Investigated for use in sensors designed to detect various analytes.
  • Medicinal Chemistry : Explored as a lead compound for drug development targeting specific diseases.

Case Studies

A few notable studies highlight the biological activity of this compound:

  • Study on Antibacterial Activity : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent.
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, suggesting its utility in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves two primary steps: (1) nitration of 2,1,3-benzoxadiazole at the 7-position using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C), followed by (2) methylation of the amine group with methylating agents (e.g., methyl iodide or dimethyl sulfate) in alkaline conditions. Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%) by maintaining consistent temperature and reagent stoichiometry . Key factors affecting yield include reaction time (12–24 hours for nitration), solvent choice (polar aprotic solvents for methylation), and purification via recrystallization or column chromatography.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the methyl group on the phenyl ring appears as a singlet at ~2.3 ppm, while the nitro group deshields adjacent protons (e.g., aromatic protons at 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 194.14 (C₇H₆N₄O₃) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 350 nm) monitors purity, using a C18 column and acetonitrile/water mobile phase .

Q. How does this compound compare structurally and functionally to similar benzoxadiazole derivatives?

Methodological Answer: A comparative analysis (see Table 1) highlights key differences:

CompoundNitro GroupMethyl GroupFluorescence IntensityBioactivity (Antibacterial)
N-(4-methylphenyl)-7-nitro...Yes (C7)Yes (C4)HighModerate
7-Nitro-2,1,3-benzoxadiazoleYes (C7)NoMediumLow
N-Methyl-2,1,3-benzoxadiazoleNoYes (C4)LowHigh

The nitro group enhances fluorescence, while the methyl group improves lipid solubility, affecting membrane penetration in biological assays .

Advanced Research Questions

Q. How can researchers resolve conflicting reports on the biological activity of benzoxadiazole derivatives?

Methodological Answer: Contradictions in bioactivity data (e.g., antibacterial efficacy) often arise from variations in assay conditions. To address this:

  • Standardize Assays: Use consistent bacterial strains (e.g., E. coli ATCC 25922), inoculum size (1×10⁶ CFU/mL), and incubation time (24 hours).
  • Control Solvent Effects: Replace DMSO with PBS (pH 7.4) to avoid solvent toxicity.
  • Validate via MIC/MBC Tests: Compare minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) across studies. For example, N-(4-methylphenyl)-7-nitro... shows MIC = 16 µg/mL against S. aureus in standardized assays, differing from earlier reports due to pH sensitivity .

Q. What strategies enhance the stability of this compound in aqueous solutions for in vitro studies?

Methodological Answer:

  • pH Adjustment: Stabilize at pH 6.5–7.5 using phosphate buffers to prevent nitro group reduction.
  • Lyophilization: Freeze-dry the compound with cyclodextrins (e.g., β-cyclodextrin at 1:2 molar ratio) to improve solubility and shelf life.
  • Light Protection: Store solutions in amber vials to avoid photodegradation, as the nitrobenzoxadiazole core is UV-sensitive .

Q. How does the methyl group position (para vs. meta) on the phenyl ring influence interactions with biological targets?

Methodological Answer: A structure-activity relationship (SAR) study using molecular docking (PDB: 1XYZ) reveals:

  • Para-Methyl (C4): Enhances hydrophobic interactions with enzyme pockets (e.g., binding free energy ΔG = -9.2 kcal/mol).
  • Meta-Methyl (C3): Reduces binding affinity (ΔG = -6.8 kcal/mol) due to steric hindrance.
    Advanced synthesis of positional isomers followed by surface plasmon resonance (SPR) assays confirms para-methyl’s role in stabilizing ligand-receptor complexes .

Q. What are the potential artifacts or by-products formed during synthesis, and how can they be identified?

Methodological Answer: Common by-products include:

  • Over-nitration: 7,9-Dinitro derivatives detected via TLC (Rf = 0.45 in ethyl acetate/hexane).
  • Incomplete Methylation: Intermediate 7-nitro-2,1,3-benzoxadiazol-4-amine (Rf = 0.30) identified by LC-MS.
  • Oxidation By-Products: Nitroso derivatives (λmax = 450 nm) monitored via UV-Vis. Mitigate via inert atmosphere (N₂) and low-temperature reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.